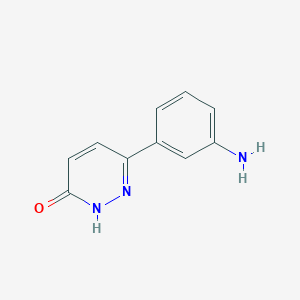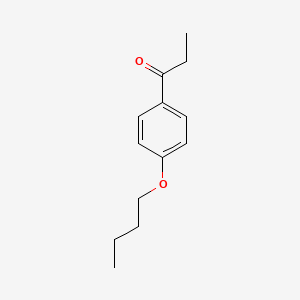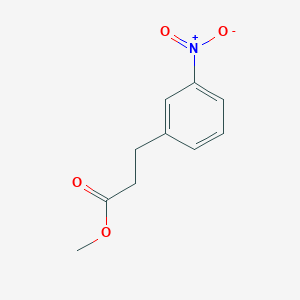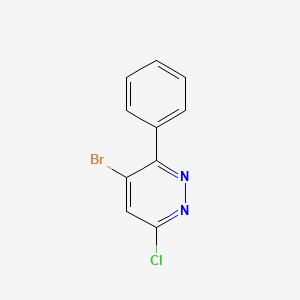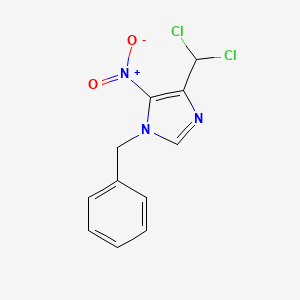
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a dichloromethyl group, and a nitro group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with ammonium acetate and a benzyl halide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole, which is then further functionalized to introduce the dichloromethyl and nitro groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis or the use of ionic liquids as reaction media can enhance the efficiency of the process. Additionally, catalytic methods employing transition metals like copper or zinc can be utilized to facilitate the cyclization and functionalization steps .
化学反应分析
Types of Reactions: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles like maleic anhydride, typically under thermal or catalytic conditions.
Major Products Formed:
Reduction: Formation of 1-Benzyl-4-(aminomethyl)-5-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Cycloaddition: Formation of fused ring systems incorporating the imidazole moiety
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .
相似化合物的比较
1-Benzyl-4-(chloromethyl)-5-nitro-1H-imidazole: Similar structure but with a chloromethyl group instead of a dichloromethyl group.
1-Benzyl-4-(methyl)-5-nitro-1H-imidazole: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
1-Benzyl-4-(dichloromethyl)-5-amino-1H-imidazole: Contains an amino group instead of a nitro group, altering its biological activity.
Uniqueness: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
1-benzyl-4-(dichloromethyl)-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXSXWUOVTBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464153 |
Source


|
| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434326-06-4 |
Source


|
| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
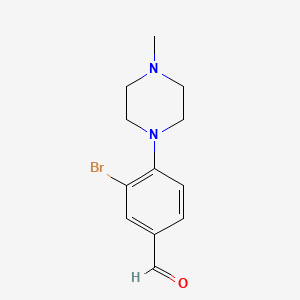
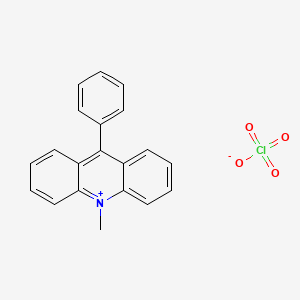

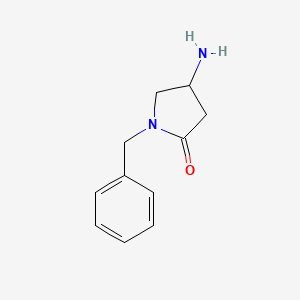
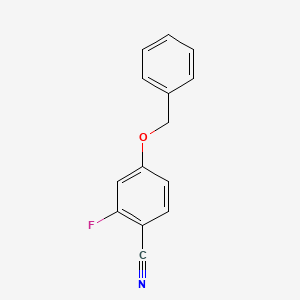
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

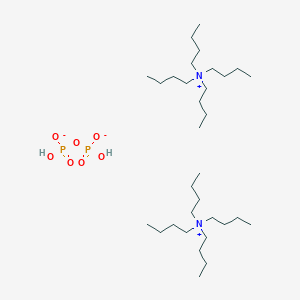
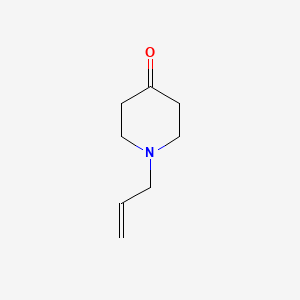
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
